molecular formula C17H22N2O4S3 B4665212 N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide

Cat. No. B4665212
M. Wt: 414.6 g/mol
InChI Key: DHCAANZPRVPCHA-UHFFFAOYSA-N
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Description

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide, also known as DPTS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTS is a sulfonamide derivative that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has been shown to inhibit the activity of certain enzymes and ion channels in cells. It has been demonstrated to selectively inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has also been shown to inhibit the activity of the sodium-calcium exchanger, which plays a critical role in regulating intracellular calcium levels in cells.
Biochemical and Physiological Effects:
N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects on cells. It has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis. In addition, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has been shown to modulate the activity of ion channels and transporters in cells, which can affect cellular signaling and metabolism.

Advantages and Limitations for Lab Experiments

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has several advantages for use in lab experiments. It has high solubility in water and organic solvents, which makes it easy to handle and use in various experimental conditions. N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide also has a high selectivity for certain targets, which allows for specific modulation of cellular processes. However, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has some limitations, including its potential toxicity and limited stability under certain conditions.

Future Directions

There are several future directions for research on N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide. One area of focus is the development of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide-based therapeutics for cancer and other diseases. Another area of focus is the use of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide as a fluorescent probe for imaging and detection of biological targets. Additionally, further studies are needed to understand the mechanism of action of N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide and its effects on cellular processes. Finally, the optimization of synthesis methods for N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide and the development of new derivatives with improved properties are also important areas for future research.
Conclusion:
In conclusion, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide is a sulfonamide derivative that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has shown promising results in various studies and has the potential to be developed into a therapeutic agent for cancer and other diseases.

Scientific Research Applications

N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has been used in various scientific research applications due to its unique properties. It has been studied as a potential therapeutic agent for cancer, inflammation, and other diseases. N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has also been used as a fluorescent probe for imaging and detection of biological targets. In addition, N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenesulfonamide has been used as a tool for studying the function of ion channels and transporters in cells.

properties

IUPAC Name

N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S3/c1-13-10-14(2)12-19(11-13)26(22,23)16-7-5-15(6-8-16)18-25(20,21)17-4-3-9-24-17/h3-9,13-14,18H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCAANZPRVPCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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